molecular formula C22H30N4O3 B2720875 1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea CAS No. 1206985-41-2

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea

Cat. No.: B2720875
CAS No.: 1206985-41-2
M. Wt: 398.507
InChI Key: DRMRBEBURAJWRS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a urea linker and a phenylpiperazine moiety, features that are commonly investigated for their potential to interact with various biological targets. Piperazine-containing structures are frequently explored in the discovery of new therapeutic agents and are known to exhibit a range of pharmacological activities . Researchers are actively developing novel pyrazole and piperazine-based molecules to study conditions such as cancer and inflammation, highlighting the ongoing relevance of such scaffolds in drug design . This compound is provided exclusively for laboratory research purposes to facilitate these areas of scientific inquiry. It is intended for use by qualified researchers to explore its potential biochemical interactions and physicochemical properties in controlled in vitro settings.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-28-20-11-6-10-19(21(20)29-2)24-22(27)23-12-7-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRBEBURAJWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea (CAS Number: 1206985-41-2) is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H30_{30}N4_{4}O3_{3}, with a molecular weight of 398.5 g/mol. The compound features a urea linkage and a piperazine moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC22_{22}H30_{30}N4_{4}O3_{3}
Molecular Weight398.5 g/mol
CAS Number1206985-41-2

Research indicates that compounds containing piperazine and methoxyphenyl groups often exhibit diverse biological activities, including:

  • Antitumor Activity : The compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.
  • Antidepressant Effects : Piperazine derivatives are known for their psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine.
  • Anti-inflammatory Properties : Some studies suggest that similar compounds can inhibit inflammatory mediators.

Antitumor Activity

A study by Niculescu-Duvaz et al. evaluated the antitumor activity of various piperazine derivatives. While specific data on this compound were not highlighted, similar structures showed significant inhibition against A549 lung cancer cells with IC50_{50} values ranging from 0.01 µM to 0.39 µM in related derivatives .

Antidepressant Activity

Piperazine derivatives have been extensively studied for their antidepressant properties. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, suggesting potential efficacy in mood disorders .

Case Studies

  • Case Study on Antitumor Efficacy :
    • Objective : To assess the cytotoxic effects of piperazine derivatives on cancer cell lines.
    • Findings : Compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines, particularly A549 and MCF7, with IC50_{50} values indicating potent anticancer activity.
  • Case Study on Neuropharmacological Effects :
    • Objective : To evaluate the antidepressant-like behavior of piperazine derivatives.
    • Findings : In rodent models, compounds with similar structures improved depressive-like symptoms significantly compared to controls, implicating serotonin and norepinephrine pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and can block cell cycle progression, particularly at the G2/M phase.
  • Cell Lines Tested : Various derivatives have shown efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).

Table 1: Anticancer Activity Overview

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-72.28G2/M phase arrest
Compound BHT-294.22Apoptosis induction
Compound CHCT-1163.46Inhibition of tubulin polymerization

Antibacterial Activity

The antibacterial potential of this compound class is noteworthy, particularly against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.0039 mg/mL against Staphylococcus aureus.

Table 2: Antibacterial Activity Overview

Bacterial StrainMIC (mg/mL)Compound Tested
Staphylococcus aureus0.0039Similar Urea Derivative
Escherichia coli0.025Similar Urea Derivative

Antifungal Activity

While specific data on antifungal activity for this compound is limited, related compounds have demonstrated effectiveness in inhibiting fungal growth.

Case Studies

Several case studies highlight the practical applications of urea derivatives in clinical settings:

Case Study 1 :

A derivative similar to the compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Study 2 :

A study involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Propyl Linkages

Compound 13 and Compound 14 (from ):

  • Structure : Both feature a 3-(4-phenylpiperazin-1-yl)propyl chain but differ in their core structures. Compound 13 has an 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione core, while Compound 14 includes a 3-chlorophenyl substitution on the piperazine ring .

Product 14 (from ):

  • Structure : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea. Shares a urea backbone and aromatic substitutions but lacks the piperazine-propyl chain.
  • Functional Implications : The absence of the piperazine group may reduce receptor-binding versatility compared to the target compound .

Methoxyphenyl-Substituted Analogues

Chalcone Derivatives (from ):

  • Structure: (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one and related chalcones share the 2,3-dimethoxyphenyl group but use a ketone-linked enone system instead of urea.
  • Activity: These chalcones exhibit 10–50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), with the amino group critical for electrostatic interactions .
  • Divergence: The urea linkage in the target compound may confer distinct binding modes compared to chalcones’ enone systems.

Urea Derivatives with Varied Substitutions

877640-52-3 (from ):

  • Structure: 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea. Contains a urea group and methoxyphenyl substituents but incorporates a pyrrolidinone ring instead of piperazine.
  • Implications: The pyrrolidinone moiety may influence solubility or metabolic stability compared to the piperazine-propyl chain in the target compound.

Research Findings and Mechanistic Insights

  • Urea vs. Chalcone Scaffolds: Urea derivatives generally exhibit stronger hydrogen-bonding capacity than chalcones, which rely on π-π stacking and electrostatic interactions (e.g., chalcone amino groups in ).
  • Substituent Effects : The 2,3-dimethoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration compared to 4-methoxyphenyl analogues (e.g., Product 14) .

Q & A

What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(3-(4-phenylpiperazin-1-yl)propyl)urea, and what analytical techniques are critical for structural validation?

Category: Basic Research

Methodological Answer:
The synthesis typically involves coupling 2,3-dimethoxyphenyl isocyanate with 3-(4-phenylpiperazin-1-yl)propylamine under anhydrous conditions. Key steps include:

  • Reagent Selection: Use a polar aprotic solvent (e.g., DMF or THF) and a base (e.g., triethylamine) to facilitate urea bond formation.
  • Purification: Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is recommended to isolate the product.

Analytical Validation:

  • NMR Spectroscopy: Confirm the urea linkage via 1H^1H-NMR (δ 6.5–7.5 ppm for aromatic protons, δ 3.7–4.0 ppm for methoxy groups).
  • HPLC-MS: Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+).
  • FT-IR: Verify carbonyl stretching (1640–1680 cm1^{-1}) and N-H bending (1550–1600 cm1^{-1}) .

How can computational methods guide the optimization of this compound's pharmacokinetic properties?

Category: Advanced Research

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine or serotonin receptors due to the phenylpiperazine moiety). Focus on binding affinity (ΔG values) and key residues (e.g., hydrogen bonding with Asp110 in serotonin receptors) .
  • MD Simulations: Perform 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) to predict metabolic stability.
  • ADMET Prediction: Tools like SwissADME can estimate logP (target: 2–4), blood-brain barrier penetration, and CYP450 inhibition risks .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Category: Basic Research

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at GPCRs (e.g., dopamine D2/D3, serotonin 5-HT1A_{1A}) using radioligand displacement (e.g., 3H^3H-spiperone for D2). Calculate IC50_{50} values via nonlinear regression .
  • Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range). Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis markers (Annexin V/PI) .

How to design experiments to resolve contradictory efficacy data across different cell lines?

Category: Advanced Research

Methodological Answer:

  • DOE Approach: Apply a fractional factorial design (Minitab) to test variables: cell type (e.g., MCF-7 vs. A549), serum concentration (0–10% FBS), and incubation time (24–72 hrs). Use ANOVA to identify significant interactions .
  • Mechanistic Profiling: Perform RNA-seq on discrepant cell lines to identify differential gene expression (e.g., upregulated pro-survival pathways like PI3K/Akt). Validate via qPCR and Western blot (phospho-Akt levels) .

What are the stability profiles of this compound under various storage and physiological conditions?

Category: Basic Research

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/Basic Conditions: 0.1M HCl/NaOH at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts).
    • Oxidative Stress: 3% H2 _2O2_2, assess loss of parent compound.
  • Long-Term Stability: Store at -20°C (lyophilized) and 4°C (solution in DMSO). Measure potency every 3 months using dose-response curves .

What strategies enhance selectivity of the urea core for specific molecular targets?

Category: Advanced Research

Methodological Answer:

  • SAR Studies: Synthesize analogs with:
    • Substituent Modifications: Replace 2,3-dimethoxy with halogen groups (e.g., Cl at position 3) to alter steric/electronic profiles.
    • Linker Optimization: Vary propyl chain length (n=2–4) to balance flexibility and receptor fit.
  • Pharmacophore Modeling: Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond donors, aromatic rings) and prioritize analogs with >80% overlap .

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